molecular formula C10H12O4 B153777 2,4-Dimethoxy-6-methylbenzoic acid CAS No. 3686-57-5

2,4-Dimethoxy-6-methylbenzoic acid

Cat. No. B153777
CAS RN: 3686-57-5
M. Wt: 196.2 g/mol
InChI Key: FRBJDEWCBGUODU-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-methylbenzoic acid is a chemical compound that belongs to the class of dimethoxybenzoic acids. These compounds are characterized by the presence of methoxy groups and a methyl group attached to a benzene ring which is also carrying a carboxylic acid functional group. The specific arrangement of substituents on the benzene ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of dimethoxybenzoic acids can be achieved through various methods. One novel approach for preparing 6-aryl-2,4-dimethoxybenzoic acids involves the Alder-Rickert reaction of 1,5-dimethoxycyclohexa-1,4-dienes with arylpropiolic esters . This method has been extended to synthesize complex molecules such as alternariol and methyl trimethylaltenusin, indicating the versatility of the synthetic strategy.

Molecular Structure Analysis

The molecular structure of dimethoxybenzoic acids has been extensively studied using techniques like X-ray diffraction. For instance, the crystal structure of 2,6-dihydroxybenzoic acid, which is closely related to 2,4-dimethoxy-6-methylbenzoic acid, has been determined, revealing that it crystallizes as hydrogen-bonded carboxylic dimers . Although this study does not directly describe 2,4-dimethoxy-6-methylbenzoic acid, it provides insights into the potential structural characteristics of similar compounds.

Chemical Reactions Analysis

The chemical reactivity of dimethoxybenzoic acids can be influenced by the presence of methoxy groups. For example, the synthesis of 2,6-dimethoxybenzoic acid involves a three-step reaction starting from resorcinol, which includes alkylation and hydrolysis steps . These reactions are indicative of the types of chemical transformations that dimethoxybenzoic acids can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxybenzoic acids are affected by intramolecular interactions such as hydrogen bonding. The conformation of these compounds in solution has been studied using IR and NMR spectroscopy, revealing strong intramolecular hydrogen bonds in 2-methoxy derivatives . These interactions can influence the acidity and solubility of the compounds. Additionally, the presence of methoxy and methyl groups can lead to steric effects that impact the compound's reactivity and physical properties .

Scientific Research Applications

Synthesis and Chemical Properties

2,4-Dimethoxy-6-methylbenzoic acid and its derivatives have been explored in various chemical syntheses and studies. For example, Laak and Scharf (1989) synthesized polysubstituted aromatic carboxylic acids found in calichemicin antibiotics, starting from readily available precursors and achieving significant yields without chromatographic separation (Laak & Scharf, 1989). Chantrapromma et al. (2017) investigated synthetic routes to natural lichen substances, specifically crocynol, involving derivatives of 2,4-dimethoxy-6-methylbenzoic acid and confirming their crystal structures (Chantrapromma et al., 2017).

Applications in Lichen Research

Chester and Elix (1979) prepared a depside, 2-O-methylobtusatic acid [4-(2',4'-dimethoxy-3',6'-dimethylbenzoyloxy)-2-hydroxy-6-methylbenzoic acid], through synthesis and found it co-occurring with other acids in the lichen Xanthoparmelia tusconensis (Chester & Elix, 1979).

Chemical Reaction Studies

Kanakam et al. (1989) described a one-pot synthesis method involving compounds like methyl 2,4-dimethoxy-6-methylbenzoate, demonstrating its utility in preparing various benzoates and dihydroisocoumarins (Kanakam et al., 1989). Similarly, You-zhi (2007) synthesized 2,4-Dimethoxybenezoyl chloride, a compound derived from 2,4-dimethoxybenzoic acid, highlighting its chemical properties and synthesis process (You-zhi, 2007).

Photostabilization Research

Harvey, Cook, and Ragauskas (1997) examined the photostabilization mechanism of a related compound, 1,4-dihydro-2-methylbenzoic acid, in their study on brightness reversion of high-yield pulp, providing insights into the behavior of these chemical compounds under light exposure (Harvey, Cook, & Ragauskas, 1997).

Environmental Impact Studies

Plimmer and Klingebiel (1971) investigated the products of riboflavin-sensitized photooxidation of 2,4-dichlorophenol to assess the formation of chlorinated dibenzo-p-dioxins, a study relevant to understanding the environmental behavior of related compounds (Plimmer & Klingebiel, 1971).

Safety And Hazards

2,4-Dimethoxy-6-methylbenzoic acid is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes . If swallowed, one should seek immediate medical assistance .

properties

IUPAC Name

2,4-dimethoxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(14-3)9(6)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBJDEWCBGUODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345818
Record name 2,4-Dimethoxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-6-methylbenzoic acid

CAS RN

3686-57-5
Record name 2,4-Dimethoxy-6-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3686-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-6-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethoxy-6-methylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
A Saeed, K Gotoh, H Ishida - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
(IUCr) 2,4-Dimethoxy-6-methylbenzoic acid Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 6 scripts.iucr.org
GB Henderson, RA Hill - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
Syntheses of 5-chloro-, 7-chloro-, and 5,7-dichloro-Isocoumarin derivatives, including the fungal metabolites 5-chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methylisocoumarin (3), 7-…
Number of citations: 23 pubs.rsc.org
JA Elix, VK Jayanthi, CC Leznoff - Australian Journal of Chemistry, 1981 - CSIRO Publishing
The new tridepsides 2,4-di-O-methylgyrophoric acid (8) and 2,4,5-tri-O- methylhiascic acid (5) in addition to the known metabolites atranorin (9), chloroatranorin (10), ursolic acid (11), 5-…
Number of citations: 22 www.publish.csiro.au
JL Bravo-Ramos, MG Sánchez-Otero… - … and Applied Acarology, 2023 - Springer
The cattle tick Rhipicephalus (Boophilus) microplus is a major problem of concern for cattle industry in tropical and subtropical areas. Control of cattle tick is based mainly on the use of …
Number of citations: 2 link.springer.com
JA Elix, DO Chester, KL Gaul, JL Parker… - Australian Journal of …, 1989 - CSIRO Publishing
The new lichen depsides, methyl 5-chloronorobtusatate (4) and 4-O-demethyldiffractaic acid (5), have been detected in an Erioderma sp. And Xanthoparmelia duplicata Hale …
Number of citations: 19 www.publish.csiro.au
CC Kanakam, NS Mani, H Ramanathan… - Journal of the Chemical …, 1989 - pubs.rsc.org
A one pot synthesis of 6-alkylsalicylates and 6-alkyl-2,4-dihydroxybenzoates is described. Cycloaddition of 1-methoxycyclohexa-1,4- or 1,3-dienes with alkylpropiolic esters results in …
Number of citations: 29 pubs.rsc.org
LR Yadav, K Balagangadharan, K Lavanya… - Life Sciences, 2022 - Elsevier
Aim Orsellinic acid (2,4-Dimethoxy-6-methylbenzoic acid) (OA) is a hydrophobic polyphenolic compound with therapeutic potential, but its impact on actuating osteogenesis remains …
Number of citations: 2 www.sciencedirect.com
DA Griffin, FJ Leeper, J Staunton - Journal of the Chemical Society …, 1984 - pubs.rsc.org
Following attack by nucleophiles, various methoxypyrylium compounds derived from 2H-pyran-2-ones and 4H-pyran-4-ones react either to produce a linear β-polycarbonyl derivative in …
Number of citations: 19 pubs.rsc.org
HJ Barrales-Cureño, R Salgado-Garciglia… - Data in brief, 2020 - Elsevier
Phytochemical and metabolomic data were obtained for the most important phenolic compounds in ethanolic extracts from the endangered Acer negundo tree in Morelia, Michoacan. …
Number of citations: 5 www.sciencedirect.com
C Li, H Ding, Z Ruan, Y Zhou… - Beilstein Journal of …, 2017 - beilstein-journals.org
In this paper, a practical approach for the total synthesis of kipukasin A is presented with 22% overall yield by using tetra-O-acetyl-β-D-ribose as starting material. An improved iodine-…
Number of citations: 5 www.beilstein-journals.org

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